An In-depth Technical Guide to trans-R-138727: An Irreversible P2Y12 Inhibitor
An In-depth Technical Guide to trans-R-138727: An Irreversible P2Y12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-R-138727 is the pharmacologically active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2] As an irreversible antagonist of the P2Y12 receptor, trans-R-138727 plays a crucial role in the inhibition of platelet activation and aggregation, forming the basis of prasugrel's therapeutic efficacy in preventing thrombotic events in patients with acute coronary syndromes.[2][3] This technical guide provides a comprehensive overview of trans-R-138727, focusing on its mechanism of action, stereochemistry, pharmacological data, and the experimental methodologies used for its characterization.
R-138727 is a racemate comprised of four stereoisomers due to two chiral centers: (R,S), (R,R), (S,S), and (S,R).[3][4] The designation "trans-R-138727" by some chemical suppliers refers to the mixture of these stereoisomers.[1][5] Research has demonstrated that the antiplatelet activity of R-138727 is stereoselective, with the (R,S)-isomer exhibiting the highest potency in inhibiting the P2Y12 receptor.[3] The (R)-configuration at the sulfur-bearing carbon is considered critical for its inhibitory activity.[3]
Mechanism of Action
trans-R-138727 exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation and aggregation.
The mechanism of irreversible inhibition involves the formation of a covalent disulfide bond between the reactive thiol group of trans-R-138727 and specific cysteine residues (Cys97 and Cys175) on the P2Y12 receptor.[6][7] This covalent modification permanently blocks the binding of ADP to the receptor, thereby preventing the downstream signaling events that lead to platelet aggregation.
P2Y12 Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, the Gi protein is activated, leading to two primary signaling pathways:
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Inhibition of Adenylyl Cyclase: The α-subunit of the activated Gi protein (Gαi) inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[8] Lower cAMP levels lead to reduced protein kinase A (PKA) activity. PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), which is involved in the inhibition of platelet activation.
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Activation of Phosphoinositide 3-kinase (PI3K): The βγ-subunits of the activated Gi protein (Gβγ) stimulate PI3K, which in turn activates downstream effectors such as Akt. This pathway contributes to the conformational change of the glycoprotein IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation.[8]
By irreversibly blocking the P2Y12 receptor, trans-R-138727 prevents these signaling events, thus maintaining high levels of cAMP and inhibiting the PI3K pathway, ultimately leading to a potent and sustained antiplatelet effect.
Quantitative Data
The inhibitory potency of R-138727 and its stereoisomers has been evaluated using various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Inhibition of [3H]-2-MeS-ADP Binding to Human P2Y12 Receptors
| Compound | IC50 (nM) |
| R-138727 (racemic mixture) | 480 |
| R-99224 ((R,S)- and (S,R)-isomers) | 280 |
| R-100364 ((R,R)- and (S,S)-isomers) | >10,000 |
Data from Hasegawa et al. (2005)[3]
Table 2: Inhibition of ADP-Induced Human Platelet Aggregation
| Compound | IC50 (µM) |
| R-138727 (racemic mixture) | 0.83 |
| (R,S)-isomer | 0.45 |
| (R,R)-isomer | 1.1 |
| (S,S)-isomer | 13 |
| (S,R)-isomer | 17 |
Data from Hasegawa et al. (2005)[3]
Table 3: Pharmacokinetic Parameters of R-138727 in Humans (Following Oral Administration of Prasugrel)
| Parameter | Value |
| Tmax (peak plasma concentration time) | ~0.5 hours |
| Elimination Half-life (t1/2) | ~7.4 hours (range 2-15 hours) |
| Apparent Volume of Distribution (Vd/F) | 44 - 85 L |
| Apparent Clearance (CL/F) | 7 - 14 L/h |
Data compiled from various pharmacokinetic studies.[2]
Experimental Protocols
P2Y12 Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound for the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
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Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand, [3H]-2-MeS-ADP, and varying concentrations of the test compound (trans-R-138727).
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Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation and used as a reference.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer and stirred at 37°C.
-
The test compound (trans-R-138727) or vehicle is added to the PRP and incubated for a specified time.
-
Platelet aggregation is initiated by adding a standard concentration of ADP.
-
The change in light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission, with 0% aggregation set with PRP and 100% with PPP. The IC50 value is the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation.
Quantification of trans-R-138727 in Plasma (LC-MS/MS)
This method is used to determine the concentration of trans-R-138727 in biological samples, such as plasma, for pharmacokinetic studies.
Methodology:
-
Sample Preparation: Plasma samples are treated to remove proteins and other interfering substances. This can be achieved by protein precipitation with an organic solvent (e.g., acetonitrile) or by liquid-liquid extraction. An internal standard is added to correct for variations in extraction efficiency and instrument response.
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties. For chiral separation of the R-138727 isomers, a chiral stationary phase is employed.[9][10][11]
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Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The molecules are ionized, and the parent ion of trans-R-138727 is selected and fragmented. Specific fragment ions are then detected and quantified, providing high selectivity and sensitivity.
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Data Analysis: The concentration of trans-R-138727 in the plasma sample is determined by comparing its peak area to that of the internal standard and a calibration curve. This data is then used to calculate pharmacokinetic parameters.
Conclusion
trans-R-138727 is a potent, irreversible inhibitor of the P2Y12 receptor and the active principle of the antiplatelet drug prasugrel. Its mechanism of action, involving covalent modification of the P2Y12 receptor, leads to a sustained inhibition of platelet aggregation. The stereochemistry of trans-R-138727 is a key determinant of its pharmacological activity, with the (R,S)-isomer being the most potent. The experimental protocols described herein are fundamental for the characterization of trans-R-138727 and other P2Y12 inhibitors in drug discovery and development. A thorough understanding of its pharmacology and the methods used for its evaluation is essential for researchers and scientists in the field of thrombosis and hemostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. | Semantic Scholar [semanticscholar.org]
- 10. osti.gov [osti.gov]
- 11. sfera.unife.it [sfera.unife.it]
